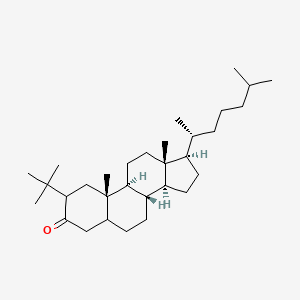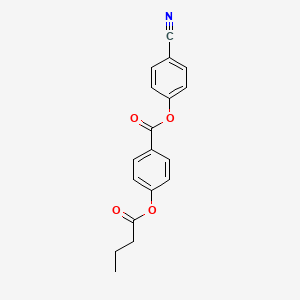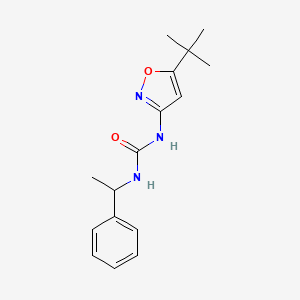![molecular formula C13H7Cl2NO2S B14624625 [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile CAS No. 58030-57-2](/img/structure/B14624625.png)
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is a complex organic compound that features a thiophene ring substituted with chlorine atoms and a phenoxyacetonitrile group
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile typically involves multiple steps, starting with the preparation of the thiophene ring. One common method is the condensation reaction, such as the Gewald reaction, which involves the condensation of sulfur, an α-methylene carbonyl compound, and an α-cyano ester . The thiophene ring is then chlorinated to introduce the chlorine atoms at the 2 and 3 positions.
The next step involves the introduction of the phenoxyacetonitrile group. This can be achieved through a nucleophilic substitution reaction where the chlorinated thiophene reacts with phenoxyacetonitrile under basic conditions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis can enhance the efficiency and yield of the compound. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile undergoes various chemical reactions, including:
Oxidation: The thiophene ring can be oxidized to form sulfoxides or sulfones.
Reduction: The nitrile group can be reduced to form amines.
Substitution: The chlorine atoms can be substituted with other nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation or the use of reducing agents like lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as ammonia or thiols in the presence of a base like sodium hydroxide (NaOH).
Major Products Formed
Oxidation: Thiophene sulfoxides or sulfones.
Reduction: Amines derived from the nitrile group.
Substitution: Various substituted thiophene derivatives depending on the nucleophile used.
Applications De Recherche Scientifique
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored as a potential drug candidate due to its unique structure and reactivity.
Industry: Utilized in the development of organic semiconductors and other advanced materials.
Mécanisme D'action
The mechanism of action of [2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile involves its interaction with specific molecular targets. The compound can interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, its potential antimicrobial activity may involve the disruption of bacterial cell membranes or inhibition of essential enzymes.
Comparaison Avec Des Composés Similaires
Similar Compounds
2,3-Dichlorothiophene: A simpler compound with similar chlorine substitution on the thiophene ring.
Phenoxyacetonitrile: Lacks the thiophene ring but contains the phenoxyacetonitrile group.
Uniqueness
[2,3-Dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile is unique due to the combination of the thiophene ring, chlorine substitution, and phenoxyacetonitrile group. This unique structure imparts specific chemical reactivity and potential biological activities that are not observed in simpler analogs.
Propriétés
Numéro CAS |
58030-57-2 |
|---|---|
Formule moléculaire |
C13H7Cl2NO2S |
Poids moléculaire |
312.2 g/mol |
Nom IUPAC |
2-[2,3-dichloro-4-(thiophene-2-carbonyl)phenoxy]acetonitrile |
InChI |
InChI=1S/C13H7Cl2NO2S/c14-11-8(13(17)10-2-1-7-19-10)3-4-9(12(11)15)18-6-5-16/h1-4,7H,6H2 |
Clé InChI |
MREZCVJWJZPVJO-UHFFFAOYSA-N |
SMILES canonique |
C1=CSC(=C1)C(=O)C2=C(C(=C(C=C2)OCC#N)Cl)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



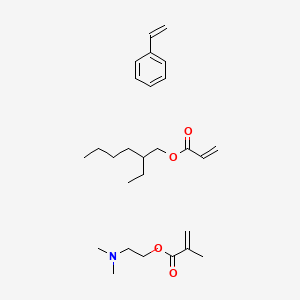
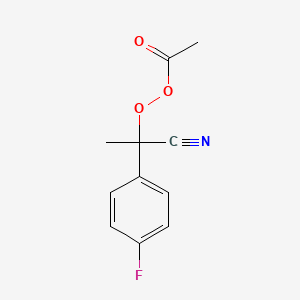

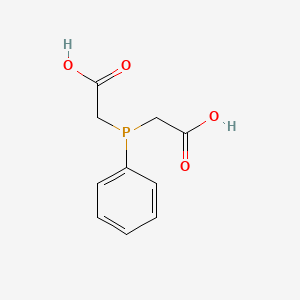
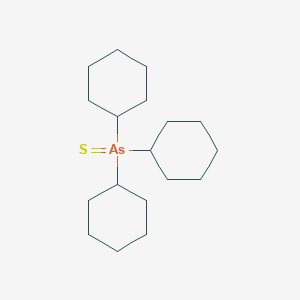
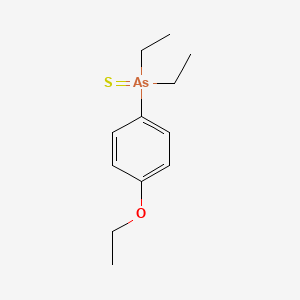
![Bicyclo[4.2.0]octa-3,7-diene-2,5-dione, cis-](/img/structure/B14624601.png)
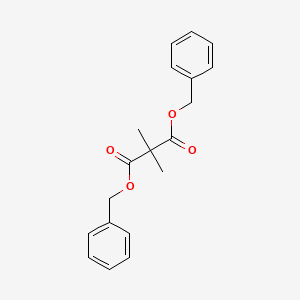

![1-[2-(1-Methyl-1H-indol-3-yl)ethyl]piperidin-2-one](/img/structure/B14624619.png)
